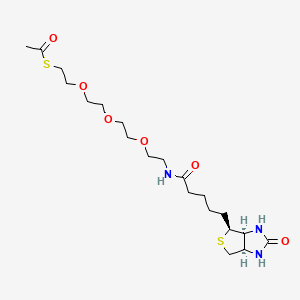

Biotin-PEG3-methyl ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H35N3O6S2 |

|---|---|

Poids moléculaire |

477.6 g/mol |

Nom IUPAC |

S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |

Clé InChI |

ILRFJMGXXLLAJU-LNLFQRSKSA-N |

SMILES isomérique |

CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

SMILES canonique |

CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

Biotin-PEG3-methyl ethanethioate: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-methyl ethanethioate is a specialized chemical reagent designed for advanced bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker combines the high-affinity binding of biotin to avidin and streptavidin, a flexible polyethylene glycol (PEG) spacer, and a reactive methyl ethanethioate group. This unique combination of features makes it a valuable tool for researchers aiming to induce targeted protein degradation, a revolutionary approach in modern drug discovery.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action in the context of PROTACs, and detailed experimental considerations for its use.

Core Concepts: PROTACs and the Role of the Linker

PROTACs are innovative molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1]

This compound serves as a versatile building block in the synthesis of such PROTACs, offering a modular approach to their construction.

Chemical Properties and Data

This compound is characterized by its distinct functional domains. The biotin moiety allows for affinity purification and detection. The PEG3 (triethylene glycol) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for optimal biological activity. The methyl ethanethioate group is a reactive thioester functional group that can be used for conjugation, typically through reaction with nucleophiles such as amines.

| Property | Value |

| Molecular Formula | C₂₀H₃₅N₃O₆S₂ |

| Molecular Weight | 477.64 g/mol |

| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1([H])N2)NC2=O |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Storage Conditions | Recommended to be stored at -20°C to ensure stability. |

Mechanism of Action in PROTAC Synthesis

The methyl ethanethioate group of this compound functions as a reactive electrophile. Thioesters are known to be more reactive towards amine nucleophiles than their corresponding oxygen esters. This reactivity is harnessed to form a stable amide bond with a primary or secondary amine on a target molecule, such as an E3 ligase ligand or a ligand for the protein of interest.

The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the thioester, leading to the displacement of the methyl thiolate as a leaving group and the formation of an amide bond. This reaction is often carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

Experimental Protocols

Materials:

-

This compound

-

Amine-containing ligand (e.g., pomalidomide derivative)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

-

Reaction vessel and magnetic stirrer

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture from interfering with the reaction.

-

Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous aprotic solvent.

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate chromatographic method, typically preparative HPLC, to isolate the desired biotinylated conjugate.

-

-

Characterization: The identity and purity of the final product should be confirmed by LC-MS to verify the molecular weight and by NMR spectroscopy to confirm the structure.

Visualizing the PROTAC Mechanism and Synthesis Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The general mechanism of action for a PROTAC molecule.

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, combining a biotin handle, a solubilizing PEG spacer, and a reactive thioester group, facilitates the modular construction of PROTACs. Understanding the chemical properties and reactivity of this linker is crucial for its successful implementation in the synthesis of novel therapeutics. This guide provides a foundational understanding to aid scientists and drug development professionals in harnessing the potential of this compound for their research endeavors.

References

An In-depth Technical Guide to Biotin-PEG3-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of Biotin-PEG3-methyl ethanethioate, a key reagent in the field of bioconjugation and targeted protein degradation. The document details its chemical characteristics, provides structured data for key properties, and offers detailed experimental protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Structure and Function

This compound is a heterobifunctional linker molecule designed for advanced bioconjugation applications. Its structure consists of three key components:

-

A Biotin Moiety: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, making it an invaluable tool for the detection, purification, and immobilization of labeled biomolecules.[1]

-

A Triethylene Glycol Spacer (PEG3): The hydrophilic polyethylene glycol (PEG) chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the conjugate, and provides a flexible spacer arm to minimize steric hindrance during binding events.[][3]

-

A Protected Thiol Group (methyl ethanethioate): The terminal functional group is a thioacetate (or S-acetyl) group, which serves as a stable protecting group for a reactive thiol (sulfhydryl).[4] This latent thiol can be chemically deprotected under mild conditions to reveal a free sulfhydryl group (-SH), which is then available for selective conjugation to other molecules.[4][5]

Its primary application is as a component in the modular synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] this compound can be used to build one of the "arms" of the PROTAC, with the deprotected thiol serving as a reactive handle to connect to the other half of the chimera.

Physicochemical Properties

The quantitative data for this compound and its deprotected thiol analogue are summarized below. Properties for the general class of Biotin-PEG-Thiol compounds are included for reference.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₅N₃O₆S₂ | [1] |

| Molecular Weight | 477.64 g/mol | [1] |

| Appearance | White to off-white solid or semi-solid | [3] |

| Standard Purity | ≥95% | N/A |

| Storage Conditions | -20°C, desiccated | [3] |

Table 2: Properties of Biotin-PEG3-Thiol (Deprotected Form)

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₃N₃O₅S₂ | Derived |

| Molecular Weight | 435.60 g/mol | Derived |

| Solubility | Soluble in water, DMSO, DMF, Chloroform | [3] |

| Reactivity | The free sulfhydryl (-SH) group reacts with maleimides, haloacetyls, and pyridyldisulfides. | [3] |

| Handling | Sensitive to moisture and oxidation. Prepare solutions fresh and handle under inert gas for best stability. | [3] |

Core Application: PROTAC Synthesis Workflow

The most common use for this reagent is in the stepwise synthesis of a PROTAC. The thioacetate group provides a stable, protected functional group that can be converted into a reactive thiol at a specific point in the synthetic pathway. This allows for the controlled coupling of two different molecular fragments.

The diagram below illustrates the general experimental workflow for using this compound to synthesize a PROTAC by conjugating a POI ligand with an E3 ligase ligand.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of the thioacetate group and the subsequent conjugation to a maleimide-functionalized molecule.

Protocol 1: Deprotection of Thioacetate to Generate Free Thiol

This protocol uses hydroxylamine, which cleaves the thioester bond under mild conditions, preserving the integrity of most biomolecules.

Materials:

-

This compound conjugate (e.g., attached to a POI ligand).

-

Hydroxylamine Hydrochloride (NH₂OH·HCl).

-

Deprotection Buffer: Phosphate-Buffered Saline (PBS) or similar, pH 7.2-7.5.

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M) for pH adjustment.

-

Desalting column (e.g., SpinOUT™ GT-600) for purification.

Procedure:

-

Prepare Deprotection Reagent: Immediately before use, prepare a 0.5 M hydroxylamine solution. For every 1 mL of Deprotection Buffer, add 35 mg of Hydroxylamine·HCl. Adjust the pH of the final solution to 7.2-7.5 with NaOH, as dissolving the hydroxylamine will make the solution acidic.

-

Dissolve Conjugate: Dissolve the this compound conjugate in the Deprotection Buffer to a final concentration of 1-10 mg/mL.

-

Initiate Reaction: Add the 0.5 M hydroxylamine solution to the dissolved conjugate. A common starting point is to add 1 part hydroxylamine solution to 10 parts conjugate solution (e.g., 100 µL of 0.5 M hydroxylamine to 1 mL of conjugate).

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

-

Purification: Immediately following incubation, remove the excess hydroxylamine and byproducts using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS pH 7.2). The resulting solution contains the deprotected Biotin-PEG3-Thiol conjugate. Use this product immediately in the next reaction.

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the reaction of the freshly generated thiol group with a maleimide-functionalized molecule to form a stable thioether bond.

Materials:

-

Purified Biotin-PEG3-Thiol conjugate from Protocol 1.

-

Maleimide-functionalized molecule (e.g., E3 ligase ligand) dissolved in a compatible solvent (e.g., DMSO).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5. Maleimide groups are more stable at slightly acidic to neutral pH but react efficiently with thiols in this range.

-

Quenching Reagent (optional): Free cysteine or β-mercaptoethanol.

Procedure:

-

Prepare Reactants: Have the purified thiol-containing molecule (from Protocol 1) in the Reaction Buffer.

-

Add Maleimide: Add the maleimide-functionalized molecule to the thiol-containing solution. A common strategy is to use a slight molar excess of the maleimide compound (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the thiol.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. The reaction is typically rapid.

-

Monitoring (Optional): The reaction progress can be monitored by LC-MS to observe the consumption of the starting materials and the formation of the desired product.

-

Quenching (Optional): If a significant excess of maleimide was used, the reaction can be quenched by adding a small amount of a free thiol (like cysteine) to react with the unreacted maleimide.

-

Final Purification: Purify the final PROTAC conjugate using an appropriate chromatography method, such as Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC), to remove any unreacted starting materials and byproducts.

Mechanism of Action: PROTAC-Induced Protein Degradation

The ultimate purpose of synthesizing a PROTAC using linkers like this compound is to hijack the cell's ubiquitin-proteasome system (UPS). The diagram below illustrates this biological pathway.

The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG3-methyl ethanethioate, a versatile biotinylation reagent. This document details its chemical reactivity, provides structured data for experimental design, outlines detailed experimental protocols, and includes visualizations to illustrate key processes.

Core Mechanism of Action: Cysteine-Specific Biotinylation

This compound is a specialized chemical probe used for the covalent labeling of proteins and other biomolecules. Its primary mechanism of action involves the specific reaction of its methyl ethanethioate group with the sulfhydryl (thiol) group of cysteine residues within a protein. This reaction, known as a nucleophilic acyl substitution, results in the formation of a stable thioether bond, effectively tethering the biotin moiety to the protein.

The reaction proceeds through the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbonyl carbon of the thioester. This leads to the displacement of the methyl thiolate leaving group and the formation of a stable covalent bond between the biotin linker and the protein. The polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and provides a flexible arm that minimizes steric hindrance, allowing for efficient interaction of the biotin with its binding partners, such as streptavidin or avidin.

Due to this specific reactivity, this compound is a valuable tool for applications where targeted labeling of cysteine residues is desired, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where precise conjugation is critical for efficacy.

Data Presentation: Reaction Parameters and Quantification

The efficiency of the biotinylation reaction is influenced by several factors. The following tables summarize key quantitative data and recommended conditions for successful protein labeling.

Table 1: Recommended Reaction Conditions for Cysteine-Specific Biotinylation

| Parameter | Recommended Value | Notes |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to non-specific reactions. |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer incubation times to minimize protein degradation. |

| Incubation Time | 2 hours to overnight | Dependent on temperature and protein reactivity. |

| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | A molar excess of the biotinylation reagent is recommended to ensure efficient labeling. |

| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve reaction efficiency. |

| Buffer Composition | Phosphate-Buffered Saline (PBS) or other amine-free buffers | Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the intended reaction. |

Table 2: HABA Assay Parameters for Biotin Quantification

| Parameter | Description | Typical Value |

| Wavelength | Wavelength for absorbance measurement | 500 nm |

| Molar Extinction Coefficient (ε) of HABA-Avidin Complex | Used in Beer-Lambert law calculation | ~34,000 M⁻¹cm⁻¹ |

| Linear Range of Assay | Concentration range for accurate quantification | 2 - 16 µM of biotin |

| Sample Volume (96-well plate) | Volume of biotinylated sample per well | 20 µL |

| HABA/Avidin Solution Volume (96-well plate) | Volume of reagent solution per well | 180 µL |

Experimental Protocols

Protocol for Protein Biotinylation with this compound

This protocol is adapted from general procedures for thiol-reactive biotinylation and should be optimized for the specific protein of interest.

Materials:

-

Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.2)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, optional)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryl groups, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the biotinylation reagent.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any excess reagent.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and quenching reagent using a desalting column or by dialysis against the reaction buffer.

-

Protocol for Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.

Materials:

-

HABA/Avidin solution (commercially available kits)

-

Biotinylated protein sample (purified)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure (96-well plate format):

-

Prepare HABA/Avidin Solution:

-

Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.

-

Prepare a blank well by adding 20 µL of the same buffer your protein is in to one well.

-

-

Initial Absorbance Reading:

-

Measure the absorbance of the blank well at 500 nm (A₅₀₀ HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add 20 µL of your purified biotinylated protein sample to a separate well. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.

-

-

Incubate and Mix:

-

Mix the contents of the wells gently and incubate at room temperature for 5-10 minutes.

-

-

Final Absorbance Reading:

-

Measure the absorbance of the sample well at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA₅₀₀) and use the Beer-Lambert law to determine the concentration of biotin. The degree of biotinylation is then calculated as the molar ratio of biotin to protein.

-

Application in PROTAC Development

This compound can be used to synthesize biotinylated "tracer" molecules for studying the binding and degradation activity of PROTACs. The biotinylated tracer, which binds to the same target protein as the PROTAC, allows for the use of various detection methods, such as AlphaLISA or TR-FRET, to monitor the displacement of the tracer by the PROTAC, thereby providing a quantitative measure of the PROTAC's binding affinity.

The Strategic Role of the PEG3 Spacer in Biotin-PEG3-Methyl Ethanethioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin to molecules of interest is a cornerstone of modern biotechnology and drug development, enabling powerful applications in detection, purification, and targeted therapies. The choice of the biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from its reactive group, is a critical determinant of experimental success. This in-depth technical guide elucidates the pivotal role of the short, hydrophilic tri-ethylene glycol (PEG3) spacer in the context of Biotin-PEG3-methyl ethanethioate, a versatile reagent for thiol-specific modification. This document provides a comprehensive overview of the spacer's impact on physicochemical properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Functions of the PEG3 Spacer

The incorporation of a PEG3 spacer into biotinylation reagents offers a strategic advantage over traditional aliphatic linkers. This short polyethylene glycol chain imparts a unique combination of properties that directly enhance the performance of the resulting biotinylated molecule.

-

Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its inherent hydrophilicity. Many biomolecules, especially proteins, are susceptible to aggregation and precipitation when modified with hydrophobic reagents. The PEG3 spacer increases the overall water solubility of the biotinylated conjugate, mitigating these issues and helping to maintain the native conformation and biological activity of the target molecule.[1]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG3 spacer arm physically separates the biotin molecule from the surface of the conjugated protein or peptide. This increased distance minimizes steric hindrance, ensuring efficient access of the biotin moiety to the deep binding pockets of avidin or streptavidin.[1][2] This is particularly crucial when biotinylating large or complex biomolecules.

-

Minimized Non-Specific Binding: The hydrophilic "cloud" created by the PEG chain can shield the biotinylated molecule, reducing non-specific hydrophobic interactions with other proteins and surfaces.[3] This leads to lower background signals and improved signal-to-noise ratios in a variety of assay formats.

-

Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer. The inclusion of a PEG3 spacer can help to mask the biotinylated molecule from the immune system, a critical consideration for in vivo applications such as targeted drug delivery and diagnostics.

Quantitative Data on PEG Spacer Properties

The selection of a biotinylation reagent is often guided by its specific physicochemical properties. The following tables summarize key quantitative data related to PEG spacers, providing a basis for comparison and selection.

| Parameter | Value (Biotin-PEG3) | Reference |

| Spacer Arm Length (Å) | ~25.7 - 32.6 | [1][4] |

| Molecular Weight (Da) | 477.64 | Calculated for this compound |

| Solubility | Water, DMSO, DMF |

Table 1: Physicochemical Properties of this compound. The spacer arm length is an estimation based on the structure and known bond lengths of PEG units.

| Biotinylation Reagent | Spacer Arm Length (Å) | Dissociation Constant (Kd) vs. Avidin/Streptavidin (M) | Stoichiometry (Biotin:Avidin) | Key Features & Performance Insights |

| NHS-Biotin | 13.5 | ~10⁻¹⁵ | 4:1 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins. |

| Biotin-PEG2-NHS | 20.4 | Data not consistently available in direct comparison | Likely 4:1 | Short PEG spacer. Offers improved solubility over non-PEGylated reagents. |

| Biotin-PEG3-NHS Ester | ~25.7 | Data not consistently available in direct comparison | Likely 4:1 | Provides a good balance of hydrophilicity and spacer length for many applications. |

| NHS-PEG4-Biotin | 29.0 | Data not consistently available in direct comparison | Likely 4:1 | Commonly used PEG spacer length. Reduces aggregation of labeled antibodies in solution. |

| NHS-PEG12-Biotin | 55.9 | Increased to ~10⁻⁸ | 4:1 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance. |

| Biotin-PEG (5000 Da) | Not specified | ~10⁻⁸ | 1:1 | At very long lengths, the PEG chain itself can cause steric crowding, potentially blocking some of avidin's binding sites.[2] |

Table 2: Comparative Analysis of PEG Spacer Lengths in Biotinylation. While direct comparative Kd values for short PEG spacers are not always readily available, the general trend is a slight decrease in binding affinity (increase in Kd) with increasing PEG length, which is often a worthwhile trade-off for reduced steric hindrance.[2]

Experimental Protocols

This section provides detailed methodologies for the use of this compound and similar thiol-reactive biotinylation reagents.

General Protocol for Protein Biotinylation with this compound

The methyl ethanethioate group reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable disulfide bond. This protocol is adapted from general procedures for thiol-reactive labeling.

Materials:

-

Protein of interest (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of thiols.

-

If necessary, reduce disulfide bonds in the protein by incubation with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. It is critical to remove the reducing agent before adding the biotinylation reagent. This can be achieved using a desalting column.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching:

-

Add a quenching reagent (e.g., free cysteine) to a final concentration of 10-50 mM to consume any unreacted biotinylation reagent.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Application in PROTAC Development: A Conceptual Workflow

This compound can serve as a component of a Proteolysis Targeting Chimera (PROTAC). The biotin end can be used for detection or purification, while the methyl ethanethioate end can be conjugated to a protein of interest (POI) ligand or an E3 ligase ligand.

Conceptual Steps for PROTAC Synthesis and Evaluation:

-

Synthesis of PROTAC Precursor: Synthesize a PROTAC precursor containing a free sulfhydryl group. This precursor will have a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.

-

Conjugation with this compound: React the sulfhydryl-containing PROTAC precursor with this compound following the general protein biotinylation protocol to attach the biotin-PEG3 moiety.

-

Purification: Purify the final biotinylated PROTAC using chromatography techniques such as HPLC.

-

In Vitro Evaluation:

-

Ternary Complex Formation: Use techniques like co-immunoprecipitation or surface plasmon resonance (SPR) to confirm that the biotinylated PROTAC can simultaneously bind to the target protein and the E3 ligase, forming a ternary complex.

-

Protein Degradation Assay: Treat cells expressing the target protein with the biotinylated PROTAC. Monitor the degradation of the target protein over time using Western blotting or other quantitative methods.

-

-

Pull-down Assays: Utilize the biotin tag for pull-down experiments with streptavidin beads to isolate and identify binding partners or to confirm target engagement.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to the application of this compound.

Caption: General experimental workflow for thiol-reactive biotinylation.

References

Biotin-PEG3-methyl ethanethioate as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This guide provides a comprehensive technical overview of Biotin-PEG3-methyl ethanethioate, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this particular linker are not extensively documented in publicly available literature, this guide will extrapolate its function based on the well-established principles of PEG linkers in PROTAC design and the known reactivity of its functional groups.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for predicting the behavior of the resulting PROTAC.

| Property | Value | Reference |

| Chemical Formula | C20H35N3O6S2 | [2][3] |

| Molecular Weight | 477.64 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO, DMF | [3] |

| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1(N2)[H])NC2=O | [3][4] |

The PEG3 component of the linker enhances the aqueous solubility of the PROTAC, a crucial factor for improving its pharmacokinetic profile. The biotin moiety serves as a valuable chemical handle for experimental validation, enabling affinity purification and target engagement studies.

PROTAC Synthesis Utilizing this compound

The methyl ethanethioate group of this linker provides a reactive handle for conjugation to a corresponding nucleophile on either the POI ligand or the E3 ligase ligand. A common strategy involves the reaction with a primary amine to form a stable amide bond.

General Synthesis Workflow

The synthesis of a PROTAC using this compound can be conceptualized in the following workflow:

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Detailed Experimental Protocol: Synthesis of a Representative PROTAC

This protocol outlines a general method for the synthesis of a PROTAC by first conjugating this compound to an amine-functionalized POI ligand, followed by coupling to an E3 ligase ligand.

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step 1: Conjugation of Linker to POI Ligand

-

Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add a tertiary amine base such as DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to obtain the Biotin-PEG3-POI ligand conjugate.

-

-

Step 2: Conjugation to E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (with a carboxylic acid, 1.0 equivalent) in anhydrous DMF.

-

Add amide coupling reagents such as HATU (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 15 minutes to activate the carboxylic acid.

-

To this activated mixture, add the Biotin-PEG3-POI ligand conjugate (1.0 equivalent) dissolved in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by reverse-phase preparative HPLC.

-

Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

-

Biological Evaluation of the Biotinylated PROTAC

The biotin tag on the PROTAC is a powerful tool for a variety of biological assays to confirm its mechanism of action.

General Signaling Pathway of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

References

The Biotin Tag: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Biotin-Streptavidin Interaction

In the landscape of molecular biology, the biotin tag stands as a cornerstone technology for the detection, purification, and study of proteins and other macromolecules. This in-depth guide explores the core principles of biotin tagging, provides detailed experimental protocols for its key applications, and presents quantitative data to inform experimental design. The utility of biotin, a small B-vitamin, is magnified by its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This bond, one of the strongest known in nature, forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, making it an invaluable tool in a multitude of life science applications.[1][3]

The small size of the biotin molecule (244.31 g/mol ) allows it to be attached to a target molecule, a process known as biotinylation, often with minimal interference to the molecule's natural function.[4] This "tagging" enables researchers to subsequently use streptavidin, which has four binding sites for biotin, for a variety of purposes including affinity purification, immunoprecipitation, and signal amplification in immunoassays.[1][5]

This guide will delve into the two primary methods of biotinylation—chemical and enzymatic—offering a comparative analysis to aid in selecting the optimal strategy for specific research needs. Furthermore, it will provide detailed, step-by-step protocols for common downstream applications, including pull-down assays, Western blotting, and Enzyme-Linked Immunosorbent Assays (ELISA).

Core Principles: The Biotin-Streptavidin Bond

The foundation of biotin tagging technology lies in the remarkably high affinity between biotin and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii.[3] This interaction is characterized by an extremely low dissociation constant (Kd), making the complex highly stable.

| Parameter | Value | Significance |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ to 10⁻¹⁵ M | Indicates an extremely strong and stable non-covalent interaction, nearly irreversible under many conditions.[1][3][6] |

| Binding Stoichiometry | 4 biotin molecules per streptavidin tetramer | Allows for signal amplification and the formation of multimeric complexes. |

| Stability | Resistant to extremes of pH, temperature, organic solvents, and denaturants. | Enables purification and detection in a wide range of experimental conditions.[1][3] |

Biotinylation Methodologies: A Comparative Overview

The covalent attachment of biotin to a target molecule can be achieved through two primary approaches: chemical biotinylation and enzymatic biotinylation. The choice between these methods depends on the specific requirements of the experiment, such as the need for site-specificity versus labeling efficiency.

| Feature | Chemical Biotinylation (e.g., NHS Esters) | Enzymatic Biotinylation (e.g., BirA) |

| Specificity | Random, targets specific functional groups (e.g., primary amines on lysine residues).[2] | Site-specific, targets a specific lysine within a recognition sequence (e.g., AviTag).[2] |

| Mechanism | Chemical reaction between a reactive biotin derivative and a functional group on the target molecule.[2] | Enzyme-catalyzed covalent attachment of biotin to a specific peptide tag.[2] |

| Stoichiometry | Multiple and variable number of biotins per molecule.[2] | Typically a 1:1 biotin-to-protein ratio at the specific site.[2] |

| Effect on Function | Potential for disruption of function if labeling occurs at an active or binding site.[2] | Minimal, as biotinylation occurs at a predetermined site away from functional domains.[2] |

| Efficiency | Variable, dependent on protein structure, buffer conditions, and reagent concentration.[2] | Typically high, can approach 100% under optimized conditions.[2] |

| Requirement | Accessible functional groups on the target molecule. | Genetic modification of the target protein to include a recognition tag.[2] |

Experimental Workflows and Protocols

This section provides detailed diagrams and step-by-step protocols for the most common applications of biotin tagging.

Chemical Biotinylation Workflow

Chemical biotinylation is a versatile method for labeling proteins and other molecules with accessible primary amines. The most common approach utilizes N-hydroxysuccinimide (NHS) esters of biotin.

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-biotin reagent (e.g., 20 mg/mL) in an anhydrous solvent such as DMSO or DMF.[7]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.[7] For more dilute protein solutions, a higher molar excess may be required.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.[2]

-

Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).[2][7]

-

Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2]

Enzymatic Biotinylation Workflow

Enzymatic biotinylation provides a highly specific method for labeling proteins at a single, predetermined site. This is achieved by using the E. coli biotin ligase, BirA, which recognizes a 15-amino acid sequence known as the AviTag.

-

Reaction Setup: In a reaction tube, combine the following components. A common molar ratio is 1:7.5:20:300 (BirA:Protein:Biotin:ATP).[8][9]

-

Purified AviTagged Protein of Interest (POI)

-

Purified BirA enzyme

-

1 M MgCl₂ (to a final concentration of 5 mM)

-

100 mM ATP (to a final concentration of 2 mM)

-

50 mM D-Biotin (to a final concentration of 150 µM)

-

Reaction Buffer (e.g., PBS or 50 mM Bicine, pH 8.3) to the final volume.

-

-

Incubation: Mix the reaction gently and incubate for 1-2 hours at 30°C with gentle rocking.[9][10] For temperature-sensitive proteins, the incubation can be performed overnight at 4°C.[9]

-

Purification:

-

Quality Control: Verify the biotinylation efficiency using a streptavidin gel-shift assay or by mass spectrometry to confirm the mass increase corresponding to the addition of a single biotin molecule.[9]

Streptavidin Bead Pull-Down Assay Workflow

A pull-down assay is used to isolate a biotinylated protein and its interacting partners from a complex mixture, such as a cell lysate.

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads by vortexing.[11]

-

Transfer the desired volume of beads to a microfuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[11]

-

Equilibrate the beads by washing them three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).[11]

-

-

Binding:

-

Add the cell lysate or protein solution containing the biotinylated "bait" protein to the equilibrated beads.

-

Incubate for 1 to 4 hours, or overnight, at 4°C with gentle rotation.[12]

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins. Thorough washing is critical to reduce background.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

For analysis by Western blotting, resuspend the beads in 1x or 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the bound proteins.

-

-

Analysis:

-

Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

-

Western Blot Detection of Biotinylated Proteins

Western blotting can be used to detect biotinylated proteins with high sensitivity using a streptavidin-enzyme conjugate.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane as per standard protocols.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[5]

-

Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[5][14] The optimal dilution (typically 1:1,000 to 1:20,000) should be determined empirically.[5]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[13]

-

Detection:

Sandwich ELISA with Biotinylated Detection Antibody

The biotin-streptavidin system is widely used in sandwich ELISAs to enhance signal and improve sensitivity.

-

Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[15]

-

Washing: Repeat the wash step.

-

Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[15]

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in reagent diluent, to each well. Incubate for 1 hour at 37°C.[16][17]

-

Washing: Repeat the wash step.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in reagent diluent, to each well. Incubate for 20-30 minutes at room temperature.[15][16]

-

Washing: Wash the plate five times with wash buffer.[16]

-

Substrate Reaction: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[17]

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[17]

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Advanced Applications: Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation, such as BioID, is a powerful technique for identifying protein-protein interactions and the components of subcellular structures in living cells.[18][19] This method utilizes a promiscuous biotin ligase fused to a protein of interest. When expressed in cells and provided with excess biotin, this fusion protein biotinylates nearby proteins, which can then be isolated and identified by mass spectrometry.[18][19] BioID is particularly advantageous for detecting weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation.[18]

BioID Workflow

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. proteochem.com [proteochem.com]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. benchchem.com [benchchem.com]

- 10. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fortislife.com [fortislife.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 16. Assay Procedure for Sandwich-ELISA [elabscience.com]

- 17. acebiolab.com [acebiolab.com]

- 18. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biolabs.com [creative-biolabs.com]

Unveiling the Attributes of Biotin-PEG3-methyl ethanethioate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Biotin-PEG3-methyl ethanethioate, a heterobifunctional linker critical in the development of targeted protein degraders. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics, experimental protocols, and its role in advanced biochemical applications.

Core Physicochemical Properties

This compound is a versatile chemical tool, integrating a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive methyl ethanethioate group. The PEG spacer enhances solubility and provides spatial separation, which is crucial for its function in complex biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₅N₃O₆S₂ | [1][2] |

| Molecular Weight | 477.64 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [4] |

| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1(N2)[H])NC2=O | [1][2] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its effective use in experimental settings.

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. Anhydrous DMSO is preferable to prevent hydrolysis. | [4][5] |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solution preparation. | [4][5] |

| Dichloromethane (DCM) | Soluble | [4] | |

| Water | Expected to have good solubility | The hydrophilic PEG3 linker significantly enhances aqueous solubility. Solubility is likely pH-dependent due to the thioester moiety. |

Stability:

The methyl ethanethioate group is susceptible to hydrolysis, particularly at non-neutral pH and in the presence of nucleophiles. Thioesters are generally more stable in aqueous solutions at neutral pH.[6][7] For long-term storage and to maintain the integrity of the compound, it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[4][8] Stock solutions in anhydrous organic solvents should be prepared fresh or stored for very short periods at low temperatures.[8]

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is primarily utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The biotin moiety serves as a valuable tool for the detection, purification, and functional analysis of the resulting PROTAC.

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

A representative workflow for the application of a biotinylated PROTAC in a target engagement assay is outlined below.

Caption: Workflow for confirming target engagement using a biotinylated PROTAC.

Representative HPLC-MS Analysis Protocol for Biotin-PEGylated Compounds:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and Mass Spectrometry (ESI+).

Representative ¹H-NMR Characterization:

The ¹H-NMR spectrum of a Biotin-PEG compound would be expected to show characteristic signals for the biotin moiety, including protons in the ureido ring and the valeric acid side chain.[10] The repeating ethylene glycol units of the PEG spacer would typically appear as a prominent multiplet around 3.6 ppm.[10] Specific signals corresponding to the methyl ethanethioate group would also be present.

Conclusion

This compound is a key enabling tool for the development of PROTACs and other advanced bioconjugates. Its well-defined structure, incorporating a biotin handle, a hydrophilic PEG spacer, and a reactive thioester, provides researchers with a versatile molecule for targeted protein degradation studies. Understanding its physicochemical properties, solubility, and stability is paramount for its successful application in the laboratory. The experimental workflows provided in this guide offer a framework for the utilization and characterization of this and similar biotinylated reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Biotinylated PEG Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of biotinylated polyethylene glycol (PEG) compounds. A thorough understanding of the solubility and stability of these versatile reagents is paramount for their effective application in bioconjugation, drug delivery, diagnostics, and various life science research endeavors. This document consolidates quantitative and qualitative data, details robust experimental protocols, and presents visual workflows to facilitate experimental design and ensure reproducible outcomes.

Core Concepts: Biotin-PEG Linkers

Biotin-PEG derivatives are heterobifunctional molecules that incorporate three key components:

-

Biotin Moiety: A vitamin with an exceptionally high and specific binding affinity for avidin and streptavidin, forming the basis of numerous detection and purification systems.[1]

-

Polyethylene Glycol (PEG) Spacer: A hydrophilic polymer that significantly enhances the aqueous solubility of the compound, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.[2][] The length of the PEG chain can be varied to modulate these properties.

-

Functional Group: A reactive group at the terminus of the PEG chain (e.g., amine, carboxylic acid, NHS ester) that allows for covalent attachment to target biomolecules.

Solubility of Biotinylated PEG Compounds

The solubility of a biotinylated PEG compound is a critical parameter that influences its handling, reactivity, and the properties of the final conjugate. The PEG spacer generally imparts excellent water solubility to the otherwise sparingly soluble biotin.[4]

Factors Influencing Solubility:

-

PEG Chain Length: Longer PEG chains generally lead to increased aqueous solubility.[]

-

Functional Group: The terminal functional group can influence solubility, particularly in response to pH. For instance, the solubility of Biotin-PEG-Acid is pH-dependent due to the ionization of the carboxylic acid group.[5]

-

Solvent: Biotin-PEG compounds are typically soluble in a range of aqueous buffers and polar organic solvents.[6][7]

-

Temperature: For many PEG derivatives, solubility in aqueous solutions increases with temperature.[8]

-

pH: The pH of the solution is particularly important for ionizable compounds like Biotin-PEG-Acid, which is more soluble at a pH above its pKa.[5]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for various biotinylated PEG compounds. It is important to note that some values are estimations based on structurally similar compounds.

Table 1: Solubility of Biotin-PEG-Amine Derivatives

| Compound | Solvent | Solubility | Molar Concentration (mM) | Reference(s) |

| Biotin-PEG3-Amine | DMF | 20 mg/mL | ~39.5 | [4] |

| DMSO | 20 mg/mL | ~39.5 | [4] | |

| Ethanol | 20 mg/mL | ~39.5 | [4] | |

| Biotin-PEG5-Amine | DMF | ~20 mg/mL (estimated) | ~39.5 | [4] |

| DMSO | ~20 mg/mL (estimated) | ~39.5 | [4] | |

| Ethanol | ~20 mg/mL (estimated) | ~39.5 | [4] | |

| Biotin-PEG7-Amine | Water | 83.33 mg/mL | 140.11 | [9] |

| DMSO | Soluble | Not Specified | [9] | |

| DCM | Soluble | Not Specified | [9] | |

| DMF | Soluble | Not Specified | [9] |

Table 2: Solubility of Other Biotin-PEG Derivatives

| Compound | Solvent | Solubility | Reference(s) |

| Biotin-PEG4-S-S-Acid | Water | Good solubility expected | [10] |

| DMSO | High solubility anticipated | [10] | |

| DMF | Good solubility expected | [10] | |

| Biotin-PEG8-Alcohol | Water | Soluble | [11] |

| DMSO | Soluble | [11] | |

| Biotin-PEG12-Acid | Water | Soluble | [12] |

| DMSO | Soluble | [12] | |

| Biotin-PEG5-NH-Boc | Polar Aprotic (DMSO, DMF) | Readily Soluble | [7] |

| Chlorinated (DCM) | Readily Soluble | [7] | |

| Alcohols (Methanol, Ethanol) | Moderately Soluble | [7] | |

| Ethers (Diethyl Ether) | Sparingly Soluble | [7] | |

| Hydrocarbons (Toluene, Hexanes) | Insoluble | [7] |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.[4]

Materials:

-

Biotinylated PEG compound

-

Solvent of interest (e.g., aqueous buffer, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker at a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid biotinylated PEG compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Equilibrate for 24-48 hours.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtrate to a concentration within the linear range of a pre-established calibration curve and quantify using a suitable analytical method.

-

Calculation: The calculated concentration represents the equilibrium solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. laysanbio.com [laysanbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bioconjugation with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Role of PEG Linkers in Bioconjugation

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise chemical linkage of molecules to enhance their function and efficacy. At the heart of many successful bioconjugation strategies lies the use of Poly(ethylene glycol) (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, and small molecule drugs, has revolutionized the pharmaceutical industry by addressing key challenges in drug development.[1]

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a therapeutic agent, can dramatically improve its pharmacological properties.[2] The primary advantages of utilizing PEG linkers include significantly increased solubility and stability of the conjugated molecule, a reduction in immunogenicity by masking epitopes from the host's immune system, and enhanced pharmacokinetics, leading to a prolonged circulatory half-life and reduced dosing frequency.[3][4] This technical guide provides a comprehensive exploration of bioconjugation with PEG linkers, offering a deep dive into the core principles, diverse chemistries, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to effectively leverage PEGylation in their work.

Core Principles of PEGylation: Enhancing Biopharmaceutical Performance

The remarkable utility of PEG in bioconjugation stems from its unique physicochemical properties. The repeating ethylene oxide units of the PEG chain create a flexible, hydrophilic shield around the conjugated molecule.[5] This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the bioconjugate's stability and reducing its immunogenicity.[4] Furthermore, the increased hydrodynamic radius of the PEGylated molecule significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4][6]

The versatility of PEG linkers is further enhanced by the ability to functionalize the ends of the PEG chain with a variety of reactive groups. This allows for targeted conjugation to specific functional groups on biomolecules, such as the primary amines of lysine residues or the sulfhydryl groups of cysteine residues.[7] The choice of PEG linker architecture—whether linear, branched, or multi-arm—and its molecular weight are critical design parameters that can be tailored to optimize the therapeutic profile of the final bioconjugate.[8][9]

Types of PEG Linkers and Their Chemistries

The selection of an appropriate PEG linker is dictated by the specific application and the functional groups available on the biomolecule. PEG linkers can be broadly categorized by their architecture and the reactivity of their end groups.

Architectural Classification:

-

Linear PEG Linkers: These are the most common type, consisting of a single, straight chain of PEG units. They are widely used in drug delivery and protein conjugation.[10]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume for a given molecular weight, which can lead to a more pronounced effect on extending the half-life of the conjugated molecule.[8][11]

-

Multi-Arm PEG Linkers: With three or more PEG arms, these linkers are often used in the creation of hydrogels and for applications requiring multiple attachment points.[12]

Functional Classification:

-

Homobifunctional PEG Linkers: These possess the same reactive group at both ends of the PEG chain and are used for cross-linking identical molecules.

-

Heterobifunctional PEG Linkers: Featuring different reactive groups at each end, these linkers are ideal for conjugating two different molecules, a common requirement in targeted drug delivery.[12]

-

Cleavable PEG Linkers: These linkers are designed to be stable in circulation but can be cleaved to release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[5]

The most common conjugation chemistries target primary amines (lysine residues) and thiols (cysteine residues) on proteins. N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines, forming stable amide bonds.[3] For site-specific conjugation, maleimide chemistry is frequently employed to target the less abundant free thiol groups of cysteine residues, forming a stable thioether bond.[13]

Quantitative Data on the Impact of PEGylation

The choice of PEG linker architecture and molecular weight has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key data from various studies to guide the rational design of PEGylated therapeutics.

Table 1: Comparison of Pharmacokinetic Parameters for Linear vs. Branched PEGylated TNF Nanobody (40 kDa total PEG) [9]

| Parameter | Linear PEG (1 x 40 kDa) | Branched PEG (2 x 20 kDa) | Branched PEG (4 x 10 kDa) |

| In Vivo Exposure | Lower | Superior | Superior |

| Potency (in vitro) | Similar | Similar | Similar |

Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of Interferon-α-2a

| PEG Molecular Weight | Half-life (t½) in hours |

| Unmodified | 1.2 |

| 20 kDa | 13.3 |

| 2 x 20 kDa (diPEGylated) | 25.4 |

| 40 kDa | 34.1 |

| 60 kDa | 49.3 |

Table 3: Impact of PEG Molecular Weight on the Stability of Lysozyme [5]

| Feature | Unmodified Lysozyme | 2 kDa mono-PEGylated Lysozyme | 5 kDa mono-PEGylated Lysozyme | 10 kDa mono-PEGylated Lysozyme |

| Melting Temperature (Tm) | 75.2°C | Increased | Further Increased | Highest Tm |

| Solubility | Baseline | > 11-fold increase | Completely Soluble | Completely Soluble |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker

This protocol outlines the procedure for conjugating a PEG-NHS ester to a protein via its primary amine groups.[2][3]

Materials:

-

Protein to be PEGylated (e.g., IgG antibody)

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis in aqueous solutions.

-

PEGylation Reaction: Slowly add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Immediately purify the PEGylated protein to remove unreacted PEG reagent and byproducts using a desalting column or dialysis.

Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide

This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.[2][13]

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Degassing equipment (optional)

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the thiol-free reaction buffer. If necessary, reduce existing disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

-

PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.

-

PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution at a molar ratio of 10 to 20 moles of PEG per mole of protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. If the protein is sensitive to oxidation, perform the reaction under an inert atmosphere.

-

Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.

Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins from unreacted protein and excess PEG reagent.[2]

Materials:

-

SEC column (e.g., Superdex 200)

-

Chromatography system (FPLC or HPLC)

-

Mobile Phase (e.g., PBS, pH 7.4)

-

PEGylated protein reaction mixture

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

-

Sample Loading: Load the clarified PEGylation reaction mixture onto the column.

-

Elution: Elute the sample with the mobile phase in an isocratic mode. The larger PEGylated protein will elute first, followed by the smaller unreacted protein and then the free PEG reagent.

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified PEGylated protein.

Protocol 4: Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight and the degree of PEGylation.[12]

Materials:

-

PEGylated protein sample

-

Unmodified protein control

-

MALDI matrix solution (e.g., sinapinic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix a small volume of the protein sample with the MALDI matrix solution.

-

Target Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry.

-

Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein with a different number of attached PEG chains. This allows for the determination of the average molecular weight and the heterogeneity of the PEGylated product.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental processes involved in bioconjugation with PEG linkers. The following visualizations are provided in the DOT language for use with Graphviz.

Conclusion

Bioconjugation with PEG linkers is a powerful and versatile strategy that has profoundly impacted the development of biopharmaceuticals. By enhancing solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the creation of more effective and patient-friendly therapies. A thorough understanding of the different types of PEG linkers, their conjugation chemistries, and the impact of their architectural and molecular weight variations is essential for the rational design of next-generation bioconjugates. The detailed protocols and visual aids provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of PEGylation technology in their drug development endeavors. As the field continues to evolve, the innovative application of PEG linkers will undoubtedly continue to drive the creation of novel and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Function of the methyl ethanethioate group in bioconjugation

An In-depth Technical Guide to the Function of the Methyl Ethanethioate Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thioesters in Bioconjugation

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The methyl ethanethioate group, a representative alkyl thioester, serves as a cornerstone functional group for one of the most powerful protein engineering techniques: Native Chemical Ligation (NCL) . While the small molecule itself, S-methyl ethanethioate, is a simple thioester, in bioconjugation, this terminology refers to a peptide or protein whose C-terminal carboxylic acid has been converted into a methyl thioester (Peptide-C(O)S-CH₃).[1]

This functional group acts as a moderately reactive electrophile, enabling the chemoselective formation of a native peptide bond when reacted with a partner peptide possessing an N-terminal cysteine residue.[2][3] This guide provides a detailed examination of the function, mechanism, kinetics, and practical application of this thioester group in the synthesis of complex bioconjugates.

Core Function: Native Chemical Ligation (NCL)